N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide
Description
N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide is a 1,3,4-thiadiazole derivative characterized by a 2,2-dimethylpropyl (neopentyl) group at the 5-position of the thiadiazole ring and a phenylacetamide moiety at the 2-position.
Properties
Molecular Formula |
C15H19N3OS |
|---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide |
InChI |
InChI=1S/C15H19N3OS/c1-15(2,3)10-13-17-18-14(20-13)16-12(19)9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,16,18,19) |
InChI Key |
GEQYLQGEVGRDSW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC1=NN=C(S1)NC(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide typically involves the reaction of 2-phenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 5-(2,2-dimethylpropyl)-1,3,4-thiadiazole-2-amine under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Chemical Reactions Analysis
Key Functional Groups and Reactivity
-
Acetamide group : Susceptible to hydrolysis under acidic or basic conditions, forming carboxylic acid derivatives.
-
1,3,4-Thiadiazole ring : Exhibits electrophilic substitution at sulfur or nitrogen atoms, depending on reaction conditions.
-
2,2-Dimethylpropyl group : A bulky alkyl substituent that may influence steric hindrance in reactions.
Hydrolysis of the Acetamide Group
The acetamide group can undergo hydrolysis to yield carboxylic acid derivatives under strong acidic or basic conditions:
-
Acidic hydrolysis : Forms phenylacetic acid and 5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-amine.
-
Basic hydrolysis : Produces phenylacetate salt and the corresponding amine .
Conditions :
| Reaction Type | Reagents | Temperature | Outcome |
|---|---|---|---|
| Acidic | HCl (6M) | Reflux | Phenylacetic acid + Thiadiazolamine |
| Basic | NaOH (10%) | 80°C | Sodium phenylacetate + Thiadiazolamine |
Thiadiazole Ring Modifications
The 1,3,4-thiadiazole ring participates in electrophilic substitutions or ring-opening reactions:
-
Sulfur oxidation : Reaction with hydrogen peroxide yields sulfoxide or sulfone derivatives .
-
Nucleophilic attack : Reacts with alkyl halides or acyl chlorides at the nitrogen or sulfur atoms .
Example Reaction :
Steric and Electronic Effects
The 2,2-dimethylpropyl group introduces steric hindrance, affecting reaction rates:
-
Steric hindrance : Reduces nucleophilic substitution rates at the thiadiazole ring.
-
Electron-donating effect : Stabilizes the ring against electrophilic attack.
Scientific Research Applications
Anticancer Activity
One of the most significant applications of N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide is in the field of oncology. Research has indicated that derivatives of thiadiazoles exhibit promising anticancer properties. For instance, a study synthesized various derivatives and evaluated their cytotoxicity against several cancer cell lines, including SKNMC (neuroblastoma), HT-29 (colon cancer), and PC3 (prostate cancer) using the MTT assay method . The results showed that certain derivatives had comparable activity to doxorubicin, a well-known chemotherapeutic agent.
Case Study: Cytotoxicity Evaluation
In a specific case study involving synthesized derivatives of this compound:
- Cell Lines Tested : SKNMC, HT-29, PC3
- Concentration Range : 0.1 - 500 µg/mL
- Findings : Some derivatives demonstrated significant cytotoxic effects with IC50 values lower than that of doxorubicin .
Antimicrobial Properties
Another notable application is the antimicrobial activity exhibited by this compound. Thiadiazole derivatives have been studied for their effectiveness against various bacterial strains. The compound's structure allows it to interact with bacterial enzymes or membranes, leading to potential antibacterial effects.
Case Study: Antibacterial Efficacy
A study assessed the antibacterial activity of several thiadiazole derivatives against multidrug-resistant pathogens:
- Pathogens Tested : MRSA and other resistant strains
- Results : The compound showed significant antibacterial activity with minimum inhibitory concentration (MIC) values lower than traditional antibiotics like linezolid .
Anti-inflammatory Potential
This compound has also been investigated for its anti-inflammatory properties. Molecular docking studies suggest that it may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory process .
In Silico Studies
In silico analyses using molecular docking techniques have indicated that this compound can effectively bind to the active site of 5-LOX:
- Binding Affinity : The docking studies revealed promising interactions that warrant further experimental validation.
Synthesis and Derivatives
The synthesis of this compound involves amidation reactions typically using coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in acetonitrile solvent . Variations in the phenyl group can lead to different biological activities.
Mechanism of Action
The mechanism of action of N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound | Thiadiazole Substituent | Acetamide Group | Molecular Weight (g/mol) | logP | Bioactivity |
|---|---|---|---|---|---|
| Target Compound | 2,2-Dimethylpropyl | Phenylacetamide | ~355 (estimated) | ~3.5 | Inferred agrochemical |
| N-(5-Mercapto-thiadiazol-2-yl)-derivatives | Mercapto | Varied phenylacetamide | Varies | ~2.8 | Antimicrobial (inferred) |
| N-[5-(2,4-dimethoxyphenyl)-...] | 2,4-Dimethoxyphenyl | Phenylacetamide | 355.4 | 3.1 | Not reported |
| N′-5-Tetrazolyl-N-aroylthioureas | Tetrazolyl | Aroylthiourea | ~300–350 | N/A | Herbicidal |
Biological Activity
N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Molecular Characteristics:
- Molecular Formula: C16H21N3OS
- Molecular Weight: 319.42 g/mol
- LogP: 4.251
- Polar Surface Area: 54.159 Ų
- Hydrogen Bond Acceptors: 5
- Hydrogen Bond Donors: 1
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process begins with the formation of the thiadiazole ring followed by the introduction of the phenylacetamide moiety. Common reagents include thiadiazole precursors and acetamide derivatives, often employing solvents like dichloromethane and catalysts such as triethylamine to facilitate reactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound. The compound has been evaluated for its cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A431 | 6.75 ± 0.19 | Induces apoptosis via upregulation of Bax and downregulation of Bcl-2 proteins |
| HT-29 | 8.78 ± 3.62 | Inhibits cell proliferation in both 2D and 3D cultures |
| PC3 | 5.13 ± 0.97 | Modulates VEGFR-2 signaling pathways |
In a study assessing the cytotoxicity of related compounds, this compound demonstrated significant antiproliferative activity against human cancer cell lines such as A431 and HT-29 .
The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:
- Apoptosis Induction : The compound promotes apoptosis in cancer cells by altering the expression levels of key regulatory proteins such as Bax and Bcl-2.
- VEGFR Inhibition : It inhibits vascular endothelial growth factor receptor (VEGFR) signaling, which is crucial for tumor angiogenesis .
- DNA Interaction : Some thiadiazole derivatives have shown the ability to bind to DNA at AT-rich sites, suggesting a potential role in modulating gene expression or stability .
Study on Antiproliferative Activity
A recent study synthesized several thiadiazole derivatives and evaluated their antiproliferative activities against various cancer cell lines using the MTT assay method. The results indicated that this compound exhibited notable cytotoxicity with an IC50 value significantly lower than that of control compounds .
Comparative Analysis with Other Compounds
In comparative studies with similar thiadiazole derivatives:
Q & A
What are the key synthetic strategies for preparing N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide and related analogs?
Answer:
The synthesis of 1,3,4-thiadiazole derivatives typically involves cyclization of thiosemicarbazides with carboxylic acids or their derivatives under acidic conditions. For example, refluxing 4-phenylbutyric acid with N-phenylthiosemicarbazide in POCl₃ at 90°C yields thiadiazole intermediates, which can be further functionalized via nucleophilic substitution or condensation reactions . For the target compound, introducing the 2,2-dimethylpropyl group at position 5 of the thiadiazole ring may require alkylation using tert-butyl halides, followed by coupling with phenylacetyl chloride. Reaction optimization (e.g., solvent choice, stoichiometry, and temperature) is critical to minimize by-products like sulfides or oxidized species .
How can researchers address challenges in purifying thiadiazole derivatives during synthesis?
Answer:
Purification challenges often arise due to the polar nature of thiadiazole intermediates and side products. Techniques include:
- Recrystallization : Using solvent systems like DMSO/water (2:1) or ethanol to isolate crystalline products .
- Chromatography : Column chromatography with gradients of hexane/ethyl acetate (e.g., 9:1) to separate non-polar by-products .
- Extraction : Liquid-liquid extraction with ethyl acetate for unreacted starting materials, followed by drying over Na₂SO₄ .
- pH adjustment : Precipitating acidic or basic impurities by quenching reactions with ammonia or HCl .
What analytical methods are recommended for structural elucidation of this compound?
Answer:
A combination of spectral and elemental analyses is essential:
- ¹H/¹³C NMR : To confirm substitution patterns on the thiadiazole ring and phenylacetamide moiety. For example, the tert-butyl group (2,2-dimethylpropyl) shows characteristic singlet peaks in ¹H NMR .
- IR spectroscopy : To identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the acetamide group) .
- Mass spectrometry (MS) : High-resolution MS to verify molecular ion peaks and fragmentation patterns .
- Elemental analysis : To validate purity by matching calculated and observed C, H, N, S percentages .
How does the 2,2-dimethylpropyl substituent influence the compound’s physicochemical and biological properties?
Answer:
The bulky tert-butyl group enhances lipophilicity, potentially improving membrane permeability and metabolic stability. This modification may also sterically hinder interactions with off-target proteins. In anticancer studies, analogs with alkyl substituents showed enhanced cytotoxicity (e.g., IC₅₀ values <0.1 mmol L⁻¹ against MCF-7 cells), likely due to increased binding affinity to enzyme active sites . Computational studies (e.g., molecular docking) are recommended to validate steric and electronic effects .
What in vitro assays are suitable for evaluating the anticancer potential of this compound?
Answer:
- Cell viability assays : MTT or SRB assays against cancer cell lines (e.g., MCF-7, A549) with cisplatin as a positive control. IC₅₀ values should be calculated using dose-response curves .
- Selectivity testing : Compare cytotoxicity against non-cancerous cell lines (e.g., NIH3T3 fibroblasts) to assess therapeutic index .
- Enzyme inhibition : Screen for aromatase or carbonic anhydrase inhibition, as thiadiazoles are known to target these enzymes .
How can researchers resolve contradictions in biological activity data across similar thiadiazole derivatives?
Answer:
Discrepancies may arise from variations in assay conditions (e.g., cell line specificity, incubation time) or compound stability. Strategies include:
- Standardized protocols : Adopt CLSI guidelines for cytotoxicity assays to ensure reproducibility .
- Metabolic stability tests : Use liver microsomes to assess compound degradation under physiological conditions .
- SAR studies : Systematically modify substituents (e.g., replacing tert-butyl with cyclopropyl) to identify critical pharmacophores .
What computational tools can predict the pharmacokinetic profile of this compound?
Answer:
- ADMET prediction : Tools like SwissADME or pkCSM to estimate bioavailability, blood-brain barrier penetration, and CYP450 interactions .
- Molecular dynamics simulations : To study binding stability with targets like P2X7 receptors or carbonic anhydrase .
- QSAR models : Correlate structural descriptors (e.g., logP, polar surface area) with observed bioactivity .
How can synthetic by-products be characterized and minimized during scale-up?
Answer:
- HPLC-MS : Identify impurities (e.g., sulfoxides or dimeric species) and optimize reaction conditions (e.g., inert atmosphere) to suppress their formation .
- DoE (Design of Experiments) : Statistically vary parameters like temperature, solvent ratio, and catalyst loading to maximize yield .
- Process analytical technology (PAT) : Use in-line FTIR or Raman spectroscopy for real-time monitoring .
What strategies are effective for modifying the thiadiazole core to enhance target selectivity?
Answer:
- Bioisosteric replacement : Substitute sulfur in the thiadiazole ring with oxygen (oxadiazole) or selenium (selenadiazole) to alter electronic properties .
- Hybridization : Conjugate with nitroimidazole or benzimidazole moieties to target bacterial enzymes (e.g., Helicobacter pylori urease) .
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to improve solubility and site-specific activation .
How can researchers validate the mechanism of action for this compound in disease models?
Answer:
- Gene expression profiling : RNA-seq or qPCR to identify differentially expressed pathways (e.g., apoptosis or angiogenesis) .
- Western blotting : Detect protein-level changes (e.g., caspase-3 cleavage for apoptosis) .
- In vivo models : Use xenograft mice to evaluate tumor growth inhibition and toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
